N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFYBBGAMBNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with a suitable nucleophile in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase
Biological Activity
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide, a pyrimidine derivative, has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 242.27 g/mol
- CAS Number : 1421452-29-0
- Chemical Formula : C_{9}H_{16}N_{4}O_{2}S
This compound interacts with various molecular targets, influencing biological pathways. Its mechanism of action is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, similar to other sulfonamide derivatives.
- Cellular Uptake Modulation : It could alter cellular uptake mechanisms, potentially affecting drug delivery and efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 4.2 |
| A549 | 6.3 |
The IC50 values indicate that this compound is effective in reducing cell viability, making it a candidate for further development in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study concluded that modifications to the pyrimidine ring significantly enhanced antibacterial activity against resistant strains . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with the compound led to apoptosis and cell cycle arrest at G1 phase, suggesting a mechanism involving interference with cell cycle regulation .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 80–100°C to facilitate pyrimidine-amine coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95% by HPLC) .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Analyze proton environments (e.g., dimethylamino group at δ 2.8–3.1 ppm) and carbon frameworks in DMSO-d6 .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 297.1243) .
Q. How can solubility and stability profiles of this compound be systematically characterized for in vitro assays?
- Methodological Answer :
- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine absorption) .
- Stability assays : Incubate at 37°C for 24–72 hours in simulated biological fluids (e.g., plasma); monitor degradation via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across kinase inhibition studies?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., RAF kinase inhibition) at varying concentrations (1 nM–10 µM) to identify IC50 discrepancies .
- Off-target profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Structural analogs : Compare with derivatives lacking the dimethylamino group to isolate functional moiety contributions .
Q. How can researchers investigate the biological target selectivity of this compound in kinase inhibition studies?
- Methodological Answer :
- Competitive binding assays : Co-incubate with ATP analogs (e.g., [γ-32P]ATP) to assess competitive vs. allosteric inhibition modes .
- Molecular docking : Simulate binding poses using PyMOL or AutoDock; focus on interactions with kinase hinge regions (e.g., Cys532 in BRAF) .
- Mutagenesis studies : Engineer kinase mutants (e.g., BRAF V600E) to evaluate resistance mechanisms .
Q. What experimental designs are critical for evaluating the compound’s stability under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced degradation : Expose to 0.1% H2O2 (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 40°C; track degradation products via UPLC-QTOF .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated conditions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Scaffold diversification : Modify the pyrimidine ring (e.g., halogenation at C4) or sulfonamide linker (e.g., cyclopropane substitution) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with Lys483 in target kinases) .
- ADMET prediction : Apply QikProp to optimize logP (-1.5 to 3.0) and reduce CYP450 inhibition risks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s efficacy in cancer vs. inflammatory disease models?
- Methodological Answer :
- Model specificity : Compare cell lines (e.g., A375 melanoma vs. RAW264.7 macrophages) to contextualize disease relevance .
- Pathway analysis : Use RNA-seq to identify differentially expressed genes (e.g., MAPK/NF-κB) in responsive vs. non-responsive models .
- Dose optimization : Adjust dosing schedules (e.g., pulsatile vs. continuous) to align with pharmacokinetic parameters (e.g., t1/2 = 4.2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
